Alfacalcidol
Overview
Description
Alfacalcidol (or 1-hydroxycholecalciferol) is an analogue of vitamin D used for supplementation in humans and as a poultry feed additive . It has a weaker impact on calcium metabolism and parathyroid hormone levels than calcitriol, but significant effects on the immune system, including regulatory T cells . It helps absorb more calcium and phosphorus, which are minerals needed by the body to build strong bones and teeth .
Synthesis Analysis
Alfacalcidol can be synthesized using engineered enzymes for the synthesis of pharmaceuticals . A modified synthesis of Alfacalcidol via a key photochemical transformation of 1a-56-trans-Vitamin D3 has been reported . Also, Peroxygenase from Agrocybe aegerita was used as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol and yielded the calcitriol in a single step .
Molecular Structure Analysis
The molecular formula of Alfacalcidol is C27H44O2 . The molecular weight is 400.6 g/mol . The IUPAC name is (1 R ,3 S ,5 Z )-5- [ (2 E )-2- [ (1 R ,3 aS ,7 aR )-7 a -methyl-1- [ (2 R )-6-methylheptan-2-yl]-2,3,3 a ,5,6,7-hexahydro-1 H -inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol .
Chemical Reactions Analysis
The cardiovascular effect of alfacalcidol could be modulated by bone turnover status . The effect of alfacalcidol on time-series changes in calcium, phosphate, and intact PTH were similar across ALP subgroups .
Physical And Chemical Properties Analysis
Alfacalcidol is a member of the class of D3 vitamins that is calciol in which the hydrogen at the 1alpha position is replaced by a hydroxy group . It is an active metabolite of cholecalciferol, which performs important functions in regulation of the calcium balance and the bone metabolism .
Scientific Research Applications
Bone Health and Osteoporosis Management
Alfacalcidol, a vitamin D analog, has been extensively studied for its applications in bone health and the management of osteoporosis. Research has shown that alfacalcidol can inhibit bone resorption and stimulate bone formation, making it effective in treating osteoporosis. Unlike estrogen, which depresses bone turnover, alfacalcidol maintains or even stimulates bone formation while suppressing bone resorption. This dual action contributes to an increase in bone mineral density and improves mechanical strength, particularly in cortical bone, which is crucial for reducing the risk of fractures in osteoporotic patients (Shiraishi et al., 2000).
Chronic Kidney Disease and Secondary Hyperparathyroidism
In patients with chronic kidney disease (CKD), alfacalcidol has shown to be beneficial in managing secondary hyperparathyroidism, a common complication. Alfacalcidol, due to its ability to bypass the need for renal activation, is particularly useful in this context. It has been found to effectively suppress parathyroid hormone levels, aiding in the control of CKD-related bone disease and hyperparathyroidism, without significant effects on muscle function, cardiovascular disease indicators, or hypertension (Vervloet, 2014).
Type 1 Diabetes and Beta Cell Function
Alfacalcidol has also been investigated for its potential in preserving beta cell function in children with newly diagnosed type 1 diabetes. A study demonstrated that alfacalcidol supplementation could safely maintain beta cell function, indicating its potential role beyond bone and mineral metabolism and into the modulation of autoimmune conditions (Ataie-Jafari et al., 2013).
Inflammatory and Autoimmune Diseases
Emerging research suggests that alfacalcidol could have therapeutic applicability in inflammatory and autoimmune diseases, such as rheumatoid arthritis. Its immunomodulatory effects, combined with its influence on bone metabolism, make it a candidate for managing conditions that involve inflammation and bone loss (Richy et al., 2005).
Asthma Management
Alfacalcidol's potential extends to respiratory conditions like asthma, where it might play a role in improving pulmonary function. A study evaluating alfacalcidol's effect on adult asthmatic patients found that it could enhance pulmonary function, providing a novel approach to asthma management (Ali et al., 2017).
Muscle Mass and Sarcopenia
There is an increasing interest in the role of alfacalcidol in improving muscle mass, especially in the context of sarcopenia, an age-related loss of muscle mass and function. Alfacalcidol might offer benefits in increasing muscle mass in osteoporotic patients with low muscle mass, suggesting a broader application in age-related musculoskeletal degeneration (Ito et al., 2014).
Safety And Hazards
Alfacalcidol is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCOWSQAMBJIW-AVJTYSNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022569 | |
Record name | Alfacalcidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alfacalcidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1 mg/mL, 1.63e-03 g/L | |
Record name | Alfacalcidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alfacalcidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys' capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism. As an active and potent analog of vitamin D, alfacalcidol works to restore the functions and activities of endogenous 1,25-dihydroxyvitamin D. | |
Record name | Alfacalcidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Alfacalcidol | |
CAS RN |
41294-56-8, 65445-14-9 | |
Record name | Alfacalcidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41294-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Alfacalcidol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041294568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfacalcidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alfacalcidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alfacalcidol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol, (1α,3β,5E,7E)- (9CI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFACALCIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URQ2517572 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Alfacalcidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 °C | |
Record name | Alfacalcidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alfacalcidol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015504 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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